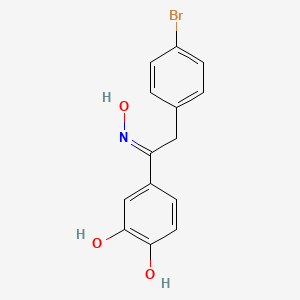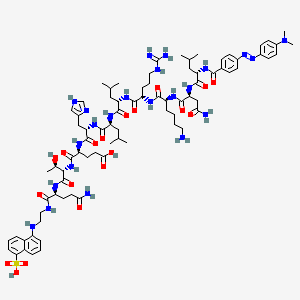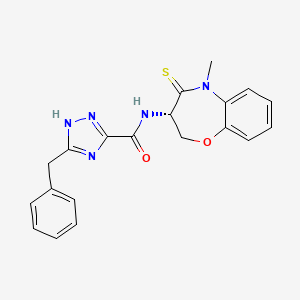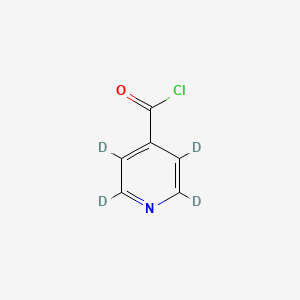
Isonicotinoyl chloride-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinoyl chloride-d4 is a deuterated form of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
C6D4NO2+SOCl2→C6D4ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:
Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.
Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Esters: Formed from the reaction with phenolic hydroxyl groups.
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
科学的研究の応用
Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.
Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.
Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.
類似化合物との比較
Similar Compounds
Isonicotinoyl chloride: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Another reagent used for derivatization in mass spectrometry.
2-Nitrosopyridine (PyrNO): Used for similar purposes in analytical chemistry.
Uniqueness
Isonicotinoyl chloride-d4 stands out due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and differentiation of labeled compounds.
特性
分子式 |
C6H4ClNO |
|---|---|
分子量 |
145.58 g/mol |
IUPAC名 |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
InChIキー |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
正規SMILES |
C1=CN=CC=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


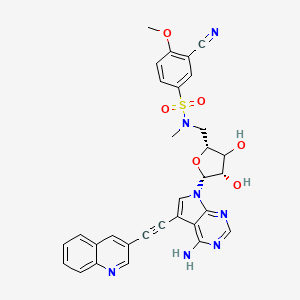
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
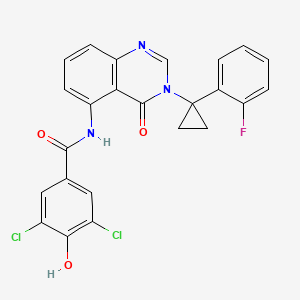
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
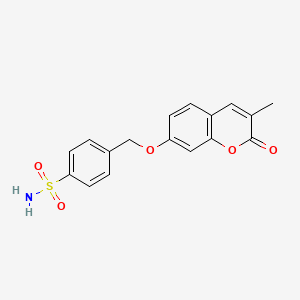
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
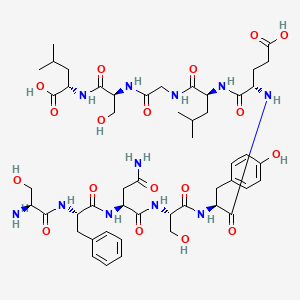
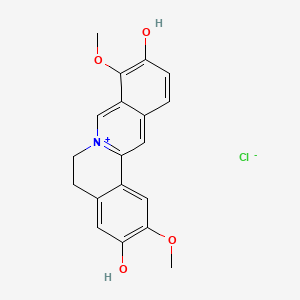
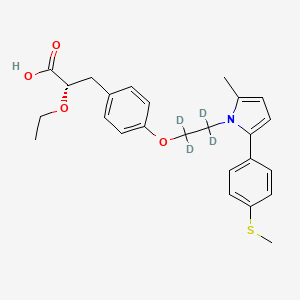
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
